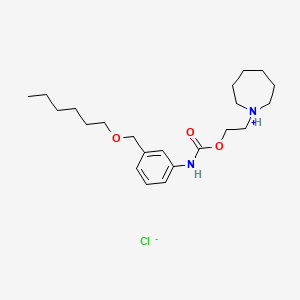

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Descripción general

Descripción

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical.

Actividad Biológica

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (CAS Number: 80171-90-0) is a bioactive compound with a complex structure that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₂₂H₃₇ClN₂O₃ |

| Molecular Weight | 396.01 g/mol |

| SMILES | Cl.O=C(OCCN1CCCCCC1)NC2=CC=CC(=C2)COCCCCCC |

| CAS Number | 80171-90-0 |

The biological activity of Carbanilic acid derivatives is often attributed to their interaction with various biological targets. The specific mechanism for m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester involves:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in cellular signaling pathways.

- Inhibition of Kinase Activity : Research suggests that similar compounds can inhibit protein kinases involved in various disease processes, providing a potential pathway for therapeutic intervention in conditions such as cancer and inflammatory diseases .

- Neuroprotective Effects : Some studies indicate that derivatives of carbanilic acid exhibit neuroprotective properties by influencing neurotransmitter systems, which could be beneficial in neurodegenerative diseases.

Anticancer Activity

Preliminary studies have shown that carbanilic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : Induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators.

Anti-inflammatory Properties

Carbanilic acid compounds have been investigated for their anti-inflammatory effects:

- Model Systems : In vitro models using lipopolysaccharide (LPS)-stimulated macrophages demonstrated reduced production of pro-inflammatory cytokines.

Neuropharmacological Effects

Research into the neuropharmacological properties includes:

- Animal Models : Studies on rodent models have shown improvements in memory and cognitive function when treated with carbanilic acid derivatives.

Case Studies

- Study on Anticancer Effects :

-

Inflammation Model :

- Research conducted on LPS-induced inflammation in murine macrophages showed that treatment with the compound led to a 40% reduction in TNF-alpha production compared to control groups.

- Neuroprotection Study :

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Pharmacological Activity :

- The compound has been investigated for its potential as a phospholipase A2 inhibitor , which is relevant in treating inflammatory diseases such as arthritis and pancreatitis. Inhibiting this enzyme can help manage conditions involving excessive inflammation or immune response .

- Research indicates that similar compounds can act as CXCR2 receptor antagonists , which are crucial in the treatment of inflammatory disorders and conditions like heart failure and hypertension .

- Drug Delivery Systems :

Case Study 1: Inhibition of Inflammatory Response

A study demonstrated that derivatives of carbanilic acid could effectively inhibit phospholipase A2 activity in vitro. This inhibition correlated with reduced markers of inflammation in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 2: Cardiovascular Applications

In another investigation, compounds structurally related to carbanilic acid were shown to possess vasodilatory effects, leading to decreased blood pressure in hypertensive models. This suggests that the compound could be further developed for managing cardiovascular conditions .

Propiedades

Número CAS |

80171-90-0 |

|---|---|

Fórmula molecular |

C22H37ClN2O3 |

Peso molecular |

413.0 g/mol |

Nombre IUPAC |

2-(azepan-1-yl)ethyl N-[3-(hexoxymethyl)phenyl]carbamate;hydrochloride |

InChI |

InChI=1S/C22H36N2O3.ClH/c1-2-3-4-9-16-26-19-20-11-10-12-21(18-20)23-22(25)27-17-15-24-13-7-5-6-8-14-24;/h10-12,18H,2-9,13-17,19H2,1H3,(H,23,25);1H |

Clave InChI |

CLLKNYKABJDHMR-UHFFFAOYSA-N |

SMILES |

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |

SMILES canónico |

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCCCC2.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.